molecular formula C13H9ClO3S2 B13651983 5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride CAS No. 728864-91-3

5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride

Cat. No.: B13651983
CAS No.: 728864-91-3
M. Wt: 312.8 g/mol
InChI Key: WMGRSYDWDSOZQG-UHFFFAOYSA-N
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Description

5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene ring substituted with a chalcone moiety (an α,β-unsaturated ketone linked to a phenyl group). The sulfonyl chloride group (-SO₂Cl) enhances electrophilicity, making it a versatile intermediate for synthesizing sulfonamides or sulfonate esters. Research indicates that derivatives of this class exhibit strong antioxidant activity, with IC₅₀ values surpassing standard antioxidants like quercetin in some cases .

Properties

CAS No.

728864-91-3

Molecular Formula

C13H9ClO3S2

Molecular Weight

312.8 g/mol

IUPAC Name

5-(3-oxo-3-phenylprop-1-enyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H

InChI Key

WMGRSYDWDSOZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with 3-oxo-3-phenylpropenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Addition Reactions: The double bond in the phenylpropenyl moiety can participate in Michael addition reactions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Bases: Sodium methoxide, potassium carbonate for deprotonation and facilitating nucleophilic attacks.

    Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substitution Products: Thiophene derivatives with various substituents replacing the sulfonyl chloride group.

    Addition Products: Polyfunctional diketones from Michael addition reactions.

    Oxidation and Reduction Products: Alcohols and carboxylic acids depending on the specific reaction conditions.

Scientific Research Applications

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for easy substitution reactions. The phenylpropenyl moiety can undergo addition reactions, making the compound versatile in forming various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

5-(2-Pyridyl)thiophene-2-sulfonyl chloride : A thiophene-sulfonyl chloride derivative with a pyridyl substituent. Its molecular weight (259.73 g/mol) and sulfonyl chloride functionality make it a candidate for sulfonation reactions. However, its antioxidant activity remains uncharacterized in the literature .

4e [(E)-5-(3-(4-(chlorosulfonyl)-3-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride] : A hydroxylated derivative with enhanced antioxidant activity (ABTS IC₅₀ = 13.12 μM), outperforming quercetin (IC₅₀ = 15.49 μM). The hydroxyl group at the para position of the phenyl ring significantly boosts radical scavenging .

Sulfonamide derivatives (e.g., 5a-c) : These exhibit lower antioxidant activity compared to sulfonyl chlorides, highlighting the critical role of the -SO₂Cl group in redox interactions .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) ABTS IC₅₀ (μM) Key Feature(s)
5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride Chalcone-phenyl, -SO₂Cl Not reported Not reported High reactivity for sulfonation
5-(2-Pyridyl)thiophene-2-sulfonyl chloride Pyridyl, -SO₂Cl 259.73 N/A Commercial availability
4e (Hydroxylated derivative) Hydroxyphenyl, -SO₂Cl Not reported 13.12 Highest antioxidant activity
Sulfonamide derivatives (5a-c) Varied aryl/alkyl, -SO₂NH₂ Not reported >15.49 Reduced activity vs. -SO₂Cl

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : The -SO₂Cl group increases electrophilicity, facilitating interactions with nucleophilic antioxidant targets (e.g., free radicals). This explains the superior activity of sulfonyl chlorides over sulfonamides .
  • Hydroxyl Groups : The presence of a hydroxyl group (as in 4e) enhances hydrogen-donating capacity, critical for scavenging ABTS⁺ radicals. This aligns with the observation that 4e exhibits the lowest IC₅₀ in its class .
  • Aromatic Substituents: The chalcone moiety (α,β-unsaturated ketone) in the target compound likely contributes to conjugation stability, though direct comparisons with pyridyl or non-chalcone derivatives are lacking.

Quantum Chemical Parameters

Frontier Molecular Orbital (FMO) analysis reveals that compounds with the lowest LUMO energies (e.g., 4e) exhibit higher electrophilicity and electron affinity, correlating with antioxidant efficacy. The target compound’s chalcone group may lower LUMO energy compared to non-conjugated analogues, though explicit data is needed .

Biological Activity

5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and relevant research findings regarding this compound.

Chemical Structure and Synthesis

The compound's IUPAC name is (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one. Its molecular formula is C22H16O2SC_{22}H_{16}O_2S, and it features a thiophene ring that contributes to its unique electronic properties and reactivity.

Synthesis Overview

The synthesis typically involves:

  • Aldol Condensation : Reaction between benzaldehyde and acetophenone.
  • Thiophene Formation : Cyclization using sulfur-containing reagents.
  • Coupling Reaction : Combining the thiophene derivative with another phenylprop-2-en-1-one moiety under basic conditions.

These steps yield the target compound while allowing for various functional group modifications that enhance biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AS. aureus50 µg/mL
Compound BE. coli100 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of enzyme activity and disruption of cellular processes. For example, it has been shown to inhibit specific signaling pathways involved in cell proliferation .

The biological activity of this compound is attributed to its ability to interact with key molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, effectively modulating their activity.
  • Receptor Interaction : It may disrupt receptor signaling, leading to altered cellular responses.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, contributing to its anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiophene derivatives against multiple bacterial strains, demonstrating that certain modifications significantly enhanced antimicrobial potency compared to standard antibiotics .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls .

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